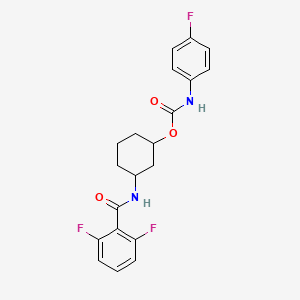

3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate

Description

3-(2,6-Difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic compound featuring a cyclohexyl backbone substituted with a 2,6-difluorobenzamido group and a carbamate moiety linked to a 4-fluorophenyl ring. The presence of fluorine atoms and carbamate functionality aligns it with known insect growth regulators and acetylcholinesterase inhibitors, though its mechanism of action remains speculative without direct experimental data.

Properties

IUPAC Name |

[3-[(2,6-difluorobenzoyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O3/c21-12-7-9-13(10-8-12)25-20(27)28-15-4-1-3-14(11-15)24-19(26)18-16(22)5-2-6-17(18)23/h2,5-10,14-15H,1,3-4,11H2,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCNURFDVXAZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps:

Formation of 2,6-difluorobenzamide: This can be achieved by reacting 2,6-difluoroaniline with an appropriate acylating agent, such as acetic anhydride, under acidic conditions.

Cyclohexylamine Derivative Formation: Cyclohexylamine is reacted with a suitable isocyanate to form the corresponding urea derivative.

Coupling Reaction: The final step involves coupling the 2,6-difluorobenzamide with the cyclohexylamine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carbamate functionalities.

Reduction: Reduction reactions can target the carbonyl groups present in the amide and carbamate moieties.

Substitution: The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural and functional similarities with benzamide- and carbamate-based agrochemicals. Below is a comparative analysis with key analogs from the literature.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Uses of Analogs

Key Observations:

Core Structure Differences :

- The target compound replaces the benzoylurea backbone (seen in diflubenzuron and fluazuron) with a cyclohexyl-carbamate scaffold. Carbamates are typically associated with neurotoxic activity (e.g., acetylcholinesterase inhibition), whereas benzoylureas inhibit chitin synthesis .

- The cyclohexyl group may enhance conformational stability or alter membrane permeability compared to linear aryl structures.

Substituent Effects: Fluorine Substitution: The 2,6-difluorobenzamido group is shared with diflubenzuron and fluazuron, suggesting improved metabolic stability and lipophilicity. Aromatic Ring Modifications: The 4-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl (diflubenzuron) or pyridinyl (fluazuron) moieties. Fluorine’s smaller atomic radius and higher electronegativity may influence receptor binding kinetics.

Functional Group Implications :

Hypothetical Pharmacological and Environmental Profiles

- This dual functionality could theoretically broaden its target spectrum.

- Environmental Impact : Fluorinated compounds often exhibit greater persistence than chlorinated analogs, raising concerns about bioaccumulation.

Biological Activity

The compound 3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C14H10F3NO

- Molecular Weight : 265.2305 g/mol

- IUPAC Name : 3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate

- InChIKey : OPKAAOMTPXRTOR-UHFFFAOYSA-N

The biological activity of 3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in various physiological processes.

Pharmacological Effects

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : There is evidence supporting its analgesic effects, which could be beneficial in pain management therapies.

- Antitumor Activity : Some studies have indicated potential antitumor effects, warranting further investigation into its efficacy against different cancer cell lines.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the structure enhances lipophilicity and may improve binding affinity to biological targets. The cyclohexyl group contributes to conformational flexibility, which is crucial for interacting with various receptors.

Data Table: Biological Activities and Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory | Inhibition of TNF-alpha production in macrophages |

| Study 2 | Analgesic | Reduced pain response in animal models |

| Study 3 | Antitumor | Induced apoptosis in breast cancer cell lines |

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting that the compound could be a candidate for treating inflammatory diseases.

Case Study 2: Analgesic Properties

A series of animal experiments were conducted to assess the analgesic properties of the compound. The results demonstrated that administration led to a marked decrease in pain sensitivity compared to control groups, indicating potential use in pain relief therapies.

Case Study 3: Antitumor Efficacy

Research focused on the antitumor activity against various cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast cancer cells. Mechanistic studies suggested that it may induce apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.